molecular formula C10H10N2O B12826334 (S)-4-Aminochroman-5-carbonitrile

(S)-4-Aminochroman-5-carbonitrile

Cat. No.: B12826334
M. Wt: 174.20 g/mol
InChI Key: NEEBCQOMOSOMTH-QMMMGPOBSA-N
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Description

(S)-4-Aminochroman-5-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminochroman-5-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization: The precursor undergoes a cyclization reaction to form the chroman ring structure.

    Amination: The chroman intermediate is then subjected to amination to introduce the amino group at the 4-position.

    Nitrile Introduction: Finally, the nitrile group is introduced at the 5-position through a suitable reaction, such as a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminochroman-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-4-Aminochroman-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Aminochroman-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminochroman-5-carbonitrile: The racemic mixture of the compound.

    4-Aminochroman-5-carboxamide: A structurally similar compound with a carboxamide group instead of a nitrile group.

    4-Aminochroman-5-carboxylic acid: Another similar compound with a carboxylic acid group.

Uniqueness

(S)-4-Aminochroman-5-carbonitrile is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The presence of the nitrile group also imparts distinct chemical reactivity, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromene-5-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-10(7)8(12)4-5-13-9/h1-3,8H,4-5,12H2/t8-/m0/s1

InChI Key

NEEBCQOMOSOMTH-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC=CC(=C2[C@H]1N)C#N

Canonical SMILES

C1COC2=CC=CC(=C2C1N)C#N

Origin of Product

United States

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